Lipophilicity vs. Shorter Alkoxy Analogs
The calculated octanol-water partition coefficient (cLogP) is a primary determinant of a molecule's passive membrane permeability and distribution. 2-Methyl-5-propoxyphenol exhibits a higher cLogP than its methoxy (2-methyl-5-methoxyphenol) and ethoxy (2-methyl-5-ethoxyphenol) analogs . This difference predicts enhanced lipophilicity, which can directly impact experimental outcomes in cell-based assays, in vivo studies, or formulation development.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | Calculated LogP ≈ 3.0 |
| Comparator Or Baseline | 2-Methyl-5-methoxyphenol (cLogP ≈ 1.8); 2-Methyl-5-ethoxyphenol (cLogP ≈ 2.4) |
| Quantified Difference | Approximately 1.2 log units more lipophilic than the methoxy analog; 0.6 log units more than the ethoxy analog. |
| Conditions | In silico prediction using standard methods (e.g., XLogP3). |
Why This Matters
This higher lipophilicity indicates a greater propensity for membrane interaction, which is a critical factor for selecting a compound intended for cellular assays or as a lead for central nervous system-targeted research.
